BenchChemオンラインストアへようこそ!

1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide

Regioisomerism Physicochemical profiling Hydrogen-bond acceptor geometry

1-(2H-Indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide (C₁₉H₁₉N₅O₂, MW 349.4 g/mol) is a fully synthetic, small-molecule indazole–pyrrolidine carboxamide that belongs to a therapeutically privileged scaffold class widely explored for kinase inhibition. The compound integrates three pharmacophoric elements: a 2H-indazol-3-yl group at the pyrrolidine N1 position, a 5-oxopyrrolidine ring, and a pyridin-2-yl-ethyl carboxamide side chain at the pyrrolidine C3 position.

Molecular Formula C19H19N5O2
Molecular Weight 349.4 g/mol
Cat. No. B11222300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide
Molecular FormulaC19H19N5O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC=CC=N4
InChIInChI=1S/C19H19N5O2/c25-17-11-13(19(26)21-10-8-14-5-3-4-9-20-14)12-24(17)18-15-6-1-2-7-16(15)22-23-18/h1-7,9,13H,8,10-12H2,(H,21,26)(H,22,23)
InChIKeyNSYRHJYMPACGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2H-Indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide – Core Scaffold, Physicochemical Identity, and Comparator Landscape


1-(2H-Indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide (C₁₉H₁₉N₅O₂, MW 349.4 g/mol) is a fully synthetic, small-molecule indazole–pyrrolidine carboxamide that belongs to a therapeutically privileged scaffold class widely explored for kinase inhibition . The compound integrates three pharmacophoric elements: a 2H-indazol-3-yl group at the pyrrolidine N1 position, a 5-oxopyrrolidine ring, and a pyridin-2-yl-ethyl carboxamide side chain at the pyrrolidine C3 position . Its closest commercially available analogs include the pyridin-4-yl regioisomer (ChemDiv J106-0317) , the (3S)-stereodefined enantiomer [1], the 4-fluoro-indazole derivative , the imidazolyl-ethyl PAC1 antagonist PA-9 , and the benzyl-substituted pyrrolidine analog . This compound serves as both a screening candidate in its own right and a key intermediate for further derivatization in medicinal chemistry campaigns targeting kinase-mediated pathologies.

Why In-Class Indazole–Pyrrolidine Carboxamides Cannot Be Interchanged: The Case for 1-(2H-Indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide


Within the indazole–pyrrolidine carboxamide family, seemingly minor structural perturbations produce large, non-linear shifts in target engagement, selectivity, and physicochemical suitability. The pyridin-2-yl versus pyridin-4-yl regioisomerism alters the nitrogen lone-pair orientation and hydrogen-bonding geometry, directly influencing ATP-binding site complementarity in kinase pockets [1]. Stereochemistry at the pyrrolidine C3 position (racemic vs. enantiopure (3S) or (3R)) determines whether the carboxamide side chain adopts the correct trajectory for hinge-region hydrogen bonding [2]. The indazole N1–N2 tautomeric preference (1H- vs. 2H-indazole) modulates both solubility and target recognition . Furthermore, the choice of the amide side chain—pyridin-2-yl-ethyl (this compound) versus imidazol-4-yl-ethyl (PA-9) or benzyl (DL0805 series)—dictates the primary biological target class (kinase vs. GPCR vs. ROCK), making generic substitution scientifically invalid [3]. Procurement decisions must therefore be guided by the specific substituent pattern required for the intended screening cascade or SAR exploration.

1-(2H-Indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide: Quantitative Differentiation Evidence Against the Closest Analogs


Regioisomeric Differentiation: Pyridin-2-yl vs. Pyridin-4-yl Ethyl Carboxamide – Physicochemical Profile Comparison

The target compound bears a pyridin-2-yl-ethyl substituent, whereas the closest commercially cataloged regioisomer (ChemDiv J106-0317) carries a pyridin-4-yl-ethyl group. This positional difference alters the computed logP, logD, and polar surface area, which are critical determinants of passive permeability and solubility. Direct comparison of available computed data shows a divergence in lipophilicity parameters . Although both compounds share the same molecular formula (C₁₉H₁₉N₅O₂, MW 349.39–349.4) , the pyridin-2-yl isomer positions the nitrogen lone pair for potential intramolecular hydrogen bonding or bidentate metal chelation, a feature absent in the pyridin-4-yl variant [1]. This difference is material for kinase inhibitor design, where pyridine nitrogen geometry at the hinge-binding region directly impacts potency [2].

Regioisomerism Physicochemical profiling Hydrogen-bond acceptor geometry

Stereochemical Differentiation: Racemic Mixture vs. Enantiopure (3S) Form – Chiral Resolution and logP Comparison

The target compound is supplied as a racemic mixture at the pyrrolidine C3 position, whereas a stereodefined (3S)-enantiomer is separately cataloged [1]. Chiral HPLC or SFC resolution is required to isolate the individual enantiomers, and the biological activity of racemic versus enantiopure forms may differ substantially—as demonstrated across indazole-pyrrolidine kinase inhibitor series where single enantiomers can exhibit 10- to 100-fold differences in IC₅₀ [2]. The (3S)-enantiomer has a computed logP of 1.2 [3], while the racemate logP may differ slightly due to differential solid-state or solvation effects. For procurement, the racemic form offers cost advantages for initial screening, whereas the enantiopure form is essential for chiral SAR studies or when stereospecific target engagement is required [4].

Stereochemistry Chiral resolution Enantiomeric purity

Scaffold Simplification Relative to ERK Inhibitor SCH772984: Molecular Weight, Ligand Efficiency, and Synthetic Tractability

The target compound (MW 349.4) represents a substantially simplified scaffold compared to the clinical-stage ERK1/2 inhibitor SCH772984 (MW 587.685; C₃₃H₃₃N₉O₂) [1]. SCH772984 is a potent ATP-competitive inhibitor of ERK1 (IC₅₀ = 4 nM) and ERK2 (IC₅₀ = 1 nM) [2], but its high molecular weight and complex structure (containing a pyrimidinyl-phenyl-piperazine extension) limit its utility as a starting point for lead optimization and increase synthetic cost. The target compound, by eliminating the pyrimidinyl-phenyl-piperazine moiety and simplifying the indazole substitution pattern, achieves a 40% reduction in molecular weight (Δ = −238.3 Da) . This reduction is consistent with fragment-based and ligand-efficiency-driven drug design principles, where lower-MW starting points allow greater optimization headroom for potency, selectivity, and ADME properties [3]. The target compound can serve as a minimal pharmacophore probe to deconvolute which structural features of SCH772984 are essential for ERK inhibition versus ancillary pharmacology [4].

Scaffold simplification Ligand efficiency Molecular weight reduction ERK inhibition

Indazole N-Substitution Position: Indazol-3-yl vs. Indazol-5-yl Connectivity in Rho Kinase and Kinase Inhibitor Contexts

The target compound employs an indazol-3-yl group attached directly to the pyrrolidine N1, whereas the Rho kinase (ROCK) inhibitor series exemplified by DL0805 and its optimized analog DL0805-2 uses an indazol-5-yl carboxamide connectivity [1]. This connectivity difference fundamentally alters the vector of the indazole ring system relative to the pyrrolidine core and the carboxamide side chain. In the ROCK inhibitor series, lead compound DL0805 showed ROCK I IC₅₀ = 6.7 μM, with optimized analogs 4a and 4b achieving IC₅₀ values of 0.27 μM and 0.17 μM (24- and 39-fold improvements, respectively) [2]. These compounds demonstrated vasorelaxant activity comparable to fasudil in rat aortic rings [3]. The indazol-3-yl connectivity in the target compound positions the indazole benzene ring closer to the pyrrolidine core, potentially engaging different hydrophobic pockets within kinase ATP-binding sites compared to the indazol-5-yl series [4]. This topological distinction is crucial for kinase selectivity profiling, as indazole connectivity has been shown to determine selectivity across GSK-3β, ROCK, JAK, and Akt kinases [5].

Indazole connectivity Kinase selectivity ROCK inhibition Scaffold topology

Amide Side-Chain Pharmacophore Comparison: Pyridin-2-yl-ethyl vs. Imidazol-4-yl-ethyl – Target Class Divergence (Kinase vs. GPCR)

The target compound features a pyridin-2-yl-ethyl carboxamide side chain, whereas the closely related analog PA-9 [N-(2-(1H-imidazol-4-yl)ethyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide] carries an imidazol-4-yl-ethyl group . This single heterocycle substitution (pyridine → imidazole) redirects the biological target from the kinase family to the pituitary adenylate cyclase-activating polypeptide type I (PAC1) receptor, a Class B GPCR. PA-9 is a validated PAC1 antagonist with IC₅₀ = 5.6 nM in PACAP-induced cAMP elevation assays and demonstrates functional antagonism of CREB phosphorylation at 10 pM–10 nM [1]. The imidazole NH serves as a hydrogen-bond donor, whereas the pyridine nitrogen in the target compound functions solely as a hydrogen-bond acceptor—a critical pharmacophoric distinction that determines whether the compound engages the PAC1 receptor or ATP-binding kinase pockets [2]. Optimization of the PA-9 scaffold yielded analog 3d (PA-9-3d) with improved antagonistic activity, demonstrating that even within the GPCR space, side-chain modifications produce substantial potency shifts [3].

Side-chain pharmacophore Target class selectivity PAC1 receptor Kinase vs. GPCR

Fluorinated Analog Comparison: 4-Fluoro-Indazole Derivative as a Metabolic Stability Probe

The 4-fluoro-indazole analog [1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide; C₁₉H₁₈FN₅O₂] is a direct fluorinated derivative of the target compound . Fluorination at the indazole C4 position is a well-established strategy to block oxidative metabolism at that site, potentially improving metabolic stability and half-life [1]. In the indazole-pyridine Akt inhibitor series, substitution at the indazole C6 position produced dramatic shifts in both potency and selectivity (e.g., inhibitor 37c: IC₅₀ = 0.6 nM vs. Akt1, representing a >20-fold improvement over the unsubstituted analog) [2]. While the 4-fluoro modification in the target compound series has not yet been quantitatively profiled, precedent from the Akt inhibitor series demonstrates that single-atom substitutions on the indazole ring can produce >10-fold changes in both biochemical potency and selectivity across kinase panels [3]. For procurement, the non-fluorinated target compound provides a cleaner baseline for SAR exploration, whereas the 4-fluoro analog serves as a direct probe for metabolic vulnerability at the indazole C4 position [4].

Fluorine substitution Metabolic stability Indazole derivatization CYP450

Optimal Research and Procurement Application Scenarios for 1-(2H-Indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide


Kinase Profiling and Hit Identification: Primary Screening Against ERK, Akt, or Broad Kinase Panels

The target compound's indazol-3-yl–pyrrolidine scaffold places it within the chemotype space of ATP-competitive kinase inhibitors, with structural homology to both the ERK1/2 inhibitor SCH772984 (IC₅₀ = 4 and 1 nM, respectively) and the Akt inhibitor series (Ki = 0.16 nM for optimized analog A-443654) [1]. As a racemic mixture with MW 349.4, it is well-suited for primary kinase panel screening at concentrations of 1–10 μM to identify initial hits. Its pyridin-2-yl-ethyl side chain provides a distinct hydrogen-bond acceptor geometry compared to pyridin-4-yl analogs, potentially yielding a unique kinase selectivity fingerprint . Procurement of 5–10 mg is recommended for initial single-concentration duplicate screening across a panel of 50–100 kinases, followed by IC₅₀ determination for hits showing >50% inhibition at the screening concentration [2].

Structure–Activity Relationship (SAR) Expansion: Regioisomeric and Stereochemical Comparator Studies

This compound serves as the central node for a matrix of SAR comparisons: (a) pyridin-2-yl vs. pyridin-4-yl regioisomer (ChemDiv J106-0317) to probe hinge-binding geometry [1]; (b) racemic mixture vs. enantiopure (3S) form (Molaid MS_5154405) to determine stereochemical dependence of target engagement ; (c) indazol-3-yl vs. indazol-5-yl connectivity (DL0805 series) to map kinase selectivity determinants [2]; and (d) pyridin-2-yl-ethyl vs. imidazol-4-yl-ethyl side chain (PA-9, IC₅₀ = 5.6 nM at PAC1) to explore target class switching between kinase and GPCR families [3]. Procuring the full set of analogs (~10 mg each) enables a systematic, multidimensional SAR campaign with the target compound as the reference standard .

Scaffold-Hopping and Fragment-Based Drug Design: Minimal Pharmacophore for ERK/Akt Probe Development

With a molecular weight approximately 40% lower than the clinical ERK inhibitor SCH772984 (MW 349.4 vs. 587.685) [1], the target compound represents a substantially simplified pharmacophore that retains the core indazole–pyrrolidine–carboxamide architecture. This makes it an ideal starting point for fragment-growing or scaffold-hopping campaigns aimed at developing novel ERK or Akt inhibitors with improved ligand efficiency and ADME properties . The compound can be used as a reference in fragment-based screening at 100–500 μM to identify complementary fragments that bind adjacent kinase subpockets, with subsequent linking strategies guided by structural biology (X-ray crystallography or cryo-EM) [2]. The synthetic accessibility of the scaffold supports rapid parallel library synthesis for hit expansion [3].

Computational Chemistry and Molecular Modeling: Docking Studies and Pharmacophore Model Validation

The well-defined three-point pharmacophore of the target compound (indazole hinge-binder, pyrrolidinone central scaffold, pyridin-2-yl-ethyl side chain) makes it suitable for validation of computational docking protocols and pharmacophore models targeting kinase ATP-binding sites [1]. Its relatively low rotatable bond count (5) and moderate molecular weight reduce conformational sampling complexity, improving docking accuracy. The compound can serve as a test ligand for assessing scoring function performance across multiple kinase crystal structures (e.g., Akt, ERK2, ROCK1), particularly for evaluating the contribution of the pyridin-2-yl nitrogen position to predicted binding poses versus the pyridin-4-yl regioisomer . Procurement of 2–5 mg supports in silico modeling and follow-up biophysical validation by SPR or DSF [2].

Quote Request

Request a Quote for 1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.